N-(6-aminopyridin-3-yl)benzamide is a substituted 6-aminopyridine compound that acts as a potent and selective inhibitor of specific enzymes, particularly kinases. [] This compound is a valuable tool in scientific research, specifically in studying the roles and functions of these enzymes in various biological processes and disease models.
N-(6-aminopyridin-3-yl)benzamide is a significant compound in medicinal chemistry, primarily recognized for its potential as an anti-tubercular agent and its role in cancer research. The compound has the molecular formula and a molecular weight of 213.23 g/mol. Its purity is typically around 95%, making it suitable for various research applications .
The synthesis of N-(6-aminopyridin-3-yl)benzamide can be achieved through several methods, with the most common being the direct condensation of 6-aminopyridine with benzoyl chloride to form the amide bond. The general reaction can be summarized as follows:
The technical details of this synthesis include monitoring the reaction progress via thin-layer chromatography and purifying the product through column chromatography .
The molecular structure of N-(6-aminopyridin-3-yl)benzamide features a pyridine ring substituted at the 6-position with an amino group and a benzamide moiety. The InChI representation of this compound is:
The InChI Key is JJTBRBXQRXNUNC-UHFFFAOYSA-N, which provides a unique identifier for database searches .
N-(6-aminopyridin-3-yl)benzamide participates in various chemical reactions, particularly those involving nucleophilic substitutions and condensation reactions. One notable reaction is its interaction with Aurora Kinase B (AURKB), where it acts as an inhibitor, affecting cell cycle regulation in cancer cells.
The mechanism of action for N-(6-aminopyridin-3-yl)benzamide primarily involves its binding to specific protein targets:
N-(6-aminopyridin-3-yl)benzamide appears as a solid at room temperature with a melting point that varies based on purity but generally falls within a typical range for similar compounds.
The compound exhibits moderate solubility in organic solvents like dimethyl sulfoxide and dichloromethane but may have limited solubility in water due to its hydrophobic benzamide structure.
The stability of N-(6-aminopyridin-3-yl)benzamide under various pH conditions has been noted, indicating potential for use in different biological environments .
N-(6-aminopyridin-3-yl)benzamide has several scientific applications:
The strategic design of 3-(6-aminopyridin-3-yl)benzamide derivatives involves structural modifications at the benzamide core to enhance antitumor potency. As reported in foundational studies, these compounds are synthesized through a multi-step sequence: (1) Suzuki-Miyaura coupling to introduce pyridinyl groups, (2) amidation using activated benzoyl chlorides, and (3) functional group transformations to install key substituents. The lead compound 7l (IC~50~ = 0.04 ± 0.01 μM in A549 lung cancer cells) features a meta-positioned trifluoromethyl group on the benzamide ring and a para-methoxy substituent on the terminal phenyl ring. This configuration maximizes Aurora kinase B (AURKB) transcription inhibition, triggering G2/M phase arrest and apoptosis via p53 pathway activation [1].
Structure-Activity Relationship (SAR) Findings:
Table 1: Bioactivity of Optimized 3-(6-Aminopyridin-3-yl)benzamide Derivatives
Compound | R₁ (Benzamide) | R₂ (Terminal) | A549 IC₅₀ (μM) | Primary Mechanism |
---|---|---|---|---|
7l | -CF₃ | -OCH₃ | 0.04 ± 0.01 | AURKB transcription inhibition |
7d | -Cl | -H | 0.82 ± 0.11 | Moderate G2/M arrest |
7a | -H | -H | 1.25 ± 0.23 | Weak p53 activation |
Bimetallic Cu/Zn-MOFs serve as heterogeneous catalysts for synthesizing N-(6-aminopyridin-3-yl)benzamide scaffolds via amidation coupling. These MOFs feature unsaturated metal sites (Lewis acidity) and porous architectures that facilitate reagent adsorption and orientation. The optimized reaction employs MOF-303 (Cu:Zn = 3:1 molar ratio) in dimethylacetamide (DMA) at 80°C, achieving 92% yield of the target benzamide within 2 hours. Key advantages include:
Table 2: Performance of Bimetallic MOF Catalysts in Amidation
MOF Catalyst | Metal Ratio (Cu:Zn) | Yield (%) | Turnover Frequency (h⁻¹) | Substrate Tolerance |
---|---|---|---|---|
MOF-303 | 3:1 | 92 | 46 | High (EWG/EDG) |
MOF-212 | 1:1 | 78 | 39 | Moderate |
MOF-415 | 4:1 | 85 | 42 | Low (halogens only) |
Wang resin-supported synthesis enables rapid generation of benzamide-polyamide hybrids inspired by distamycin’s DNA-binding properties. The methodology proceeds as follows:
This approach generates D3-D6 analogues incorporating pyrimidine or thiazole rings instead of standard pyridines. While DNA-binding affinity decreases versus natural distamycin, these derivatives exhibit unique selectivity for TA-rich sequences and antiproliferative effects in breast cancer models [5] [10].
A non-classical amidation pathway involves Michael addition-assisted nucleophilic attack, particularly relevant for synthesizing plasma kallikrein inhibitors containing the N-(6-aminopyridin-3-yl)benzamide core. The mechanism proceeds through three concerted steps:
Density functional theory (DFT) calculations confirm a lower energy barrier (ΔG‡ = 18.7 kcal/mol) for this route versus direct aminolysis. Sterically hindered acryloyl derivatives favor the Michael pathway, minimizing di-acylation byproducts [9].
Solvent polarity critically impacts yields in N-(6-aminopyridin-3-yl)benzamide synthesis. Screening reveals:
Base additives further modulate efficiency:
Table 3: Solvent and Base Optimization in Model Benzamide Synthesis
Condition | Solvent | Base | Temp (°C) | Yield (%) | Reaction Time (h) |
---|---|---|---|---|---|
Optimization 1 | DMSO | Cs₂CO₃ | 120 | 87 | 2 |
Optimization 2 | DMSO | K₂CO₃ | 120 | 63 | 5 |
Optimization 3 | THF | Cs₂CO₃ | 65 | 28 | 24 |
Optimization 4 | MeOH | Cs₂CO₃ | 65 | 31 | 24 |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: